molecular formula C9H12FNO B1523824 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol CAS No. 1183031-78-8

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B1523824
CAS No.: 1183031-78-8
M. Wt: 169.2 g/mol
InChI Key: BJZJXKOFBIKLHY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative characterized by a fluorinated aromatic ring and a methylamino-ethanol backbone. The fluorine atom at the 3-position on the phenyl ring enhances electronegativity and metabolic stability, making it a critical pharmacophore in drug design .

Properties

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-9(6-12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZJXKOFBIKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 3-fluorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amino alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to improve reaction efficiency and yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol is being investigated for its potential therapeutic properties. It has shown promise in:

  • Drug Development: The compound is being explored as a potential lead in the development of new pharmaceuticals targeting various biological pathways.
  • Enzyme Inhibition Studies: Research indicates that it may inhibit specific enzymes, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.

Biological Research

In biological systems, this compound has been studied for its interactions with receptors and enzymes:

  • Receptor Binding Studies: It has been shown to bind to certain receptors, altering their activity and potentially leading to therapeutic effects.
  • Toxicology Studies: Case studies have highlighted its effects on biological systems, including potential toxicological impacts when misused.

Industrial Applications

The compound is also utilized in various industrial applications:

  • Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Production of Specialty Chemicals: Its unique properties make it valuable in the production of specialty chemicals used in various industries.

Case Study 1: Drug Development

A recent study evaluated the efficacy of this compound as a potential treatment for neurodegenerative diseases. The compound demonstrated significant inhibition of target enzymes involved in disease progression, suggesting its viability as a therapeutic agent.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving multiple subjects, exposure to the compound was linked to adverse effects such as altered mental status and physiological disturbances. This highlights the importance of understanding its pharmacokinetics and safety profile.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways Involved: Modulating signaling pathways that are crucial for cellular functions.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol

  • Structure : Differs by a methoxy (-OCH₃) group at the 4-position of the phenyl ring.
  • Key Properties :
    • Increased hydrophilicity due to the electron-donating methoxy group.
    • Molecular Weight: 181.23 g/mol .
    • Biological Relevance : Methoxy substitution often improves solubility but may reduce membrane permeability compared to fluorine .

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol

  • Structure : Features a chloro (Cl) and fluoro (F) substituent on the phenyl ring.
  • Molecular Weight: 203.62 g/mol (free base) . Biological Relevance: Chloro substituents can increase lipophilicity and receptor binding affinity .

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

  • Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position alongside 3-fluoro.
  • Key Properties :
    • Strong electron-withdrawing effects from -CF₃, reducing electron density on the aromatic ring.
    • Molecular Weight: 223.17 g/mol .
    • Biological Relevance : -CF₃ groups improve metabolic stability and enhance interactions with hydrophobic binding pockets .

Backbone-Modified Analogs

N-(3-Fluorophenyl)-2-(methylamino)acetamide Hydrochloride

  • Structure: Replaces the ethanol moiety with an acetamide group.
  • Key Properties: Molecular Weight: Not explicitly stated, but acetamide derivatives generally exhibit higher solubility in aqueous media. Biological Relevance: Acetamide derivatives are often explored for improved oral bioavailability .

2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol Hydrochloride

  • Structure: Incorporates a benzylamine group linked to the ethanol backbone.
  • Key Properties: Molecular Weight: 226.08 g/mol (C₉H₁₃Cl₂NO) . Biological Relevance: Benzylamine modifications can enhance selectivity for amine transporters or receptors .

Physicochemical and Pharmacokinetic Considerations

Compound LogP (Predicted) Solubility Metabolic Stability
This compound ~1.5 (moderate lipophilicity) Moderate in polar solvents High (due to fluorine)
2-(4-Methoxyphenyl) analog ~1.0 High Moderate (O-demethylation risk)
(S)-2-Amino-2-(3-fluoro-4-CF₃-phenyl) ~2.2 Low Very high (CF₃ resistance)

Biological Activity

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

The compound features a fluorophenyl moiety and a methylamino group, which are crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinities.

Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling. This mechanism is particularly relevant in the context of insecticidal activity, as it affects both human and insect AChE isoforms differently, suggesting potential applications in pest control .

Antimicrobial Activity

Antibacterial and Antifungal Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In studies, it exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and from 2.33 to 156.47 µM against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . Additionally, antifungal activity was noted against Candida albicans, with MIC values indicating moderate effectiveness.

Microorganism MIC (µM) Activity
Bacillus subtilis4.69 - 22.9Moderate to Good
Staphylococcus aureus5.64 - 77.38Moderate
Escherichia coli2.33 - 156.47Variable
Pseudomonas aeruginosa13.40 - 137.43Variable
Candida albicans16.69 - 78.23Moderate

Case Studies

In a recent study, the compound was tested against a panel of antibiotic-resistant strains, highlighting its potential as an alternative therapeutic option in treating infections caused by resistant bacteria . The results showed that it could inhibit the growth of multi-drug resistant strains effectively.

Structure-Activity Relationships (SAR)

Investigations into the SAR of related compounds have revealed that modifications to the phenyl ring and the amino group significantly affect biological activity. For instance, replacing the dimethylamine with other amine structures often resulted in diminished inhibitory effects on AChE . The fluorine substitution on the phenyl ring was found to enhance binding affinity towards AChE, thus improving its inhibitory potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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